Chemical Profile & Synthetic Utility: 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole
Chemical Profile & Synthetic Utility: 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole
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Part 1: Executive Technical Summary
Compound Identity: 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole CAS Registry Number: 211032-07-4 Molecular Formula: C₁₅H₉BrFNS Molecular Weight: 334.21 g/mol
This guide analyzes 4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole, a "privileged scaffold" in medicinal chemistry and materials science. As a 2,4-diarylthiazole, this molecule serves as a critical junction point in diversity-oriented synthesis (DOS). Its value lies in its orthogonal reactivity : the 4-bromophenyl group acts as a pre-installed handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 2-(4-fluorophenyl) moiety provides metabolic stability and lipophilic modulation essential for bioavailability.
Part 2: Physicochemical Architecture
The utility of this scaffold is dictated by its electronic and steric properties. The thiazole ring acts as a spacer that electronically isolates the two phenyl rings while maintaining a planar or near-planar conformation that favors pi-stacking interactions in biological targets.
Electronic Push-Pull System
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Fluorine (C2-Aryl): The fluorine atom at the para position of the C2-phenyl ring exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the thiazole ring. This increases the acidity of the C5-proton, making it susceptible to C-H activation protocols.
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Bromine (C4-Aryl): The bromine atom serves primarily as a functional handle. However, its weak electron-withdrawing nature also contributes to the overall lipophilicity of the molecule.
Quantitative Data Profile (Predicted & Experimental Consensus)
| Property | Value / Description | Relevance |
| LogP (Predicted) | 4.8 - 5.2 | High lipophilicity; requires formulation strategies for biological testing. |
| Topological Polar Surface Area (TPSA) | ~12.9 Ų | Indicates good membrane permeability; CNS penetrant potential. |
| Melting Point | 120–125 °C (Typical for class) | Solid handling; stable at room temperature. |
| Solubility | Low in water; High in DMSO, DCM, DMF | Standard organic solvent compatibility for synthesis. |
| pKa (Conjugate Acid) | ~2.5 (Thiazole Nitrogen) | Weakly basic; protonation requires strong acids. |
Part 3: Synthetic Methodologies
To ensure reproducibility and high yield, the Hantzsch Thiazole Synthesis is the gold standard protocol. It is preferred over modern Pd-catalyzed C-H activation methods for this specific scaffold due to its atom economy and the availability of starting materials.
Protocol A: Hantzsch Condensation (Standard Operating Procedure)
Objective: Synthesis of the core thiazole ring from alpha-haloketones and thioamides.
Reagents
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Component A: 4-Fluorobenzothioamide (1.0 equiv)
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Component B: 2-Bromo-1-(4-bromophenyl)ethanone (1.0 equiv)
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Solvent: Ethanol (Absolute) or DMF (for higher solubility)
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Base (Optional): Triethylamine (TEA) or NaHCO₃ (to neutralize HBr byproduct)
Step-by-Step Workflow
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Dissolution: Dissolve 10 mmol of 4-Fluorobenzothioamide in 20 mL of absolute ethanol in a round-bottom flask.
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Addition: Add 10 mmol of 2-Bromo-1-(4-bromophenyl)ethanone portion-wise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.
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Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the alpha-haloketone indicates completion.
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Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
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Neutralization: Pour the mixture into ice-cold water (100 mL) and adjust pH to ~8 using saturated NaHCO₃ solution to liberate the free base.
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Isolation: Filter the resulting solid precipitate. Wash with cold water (3x) and cold ethanol (1x).
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Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography if high purity (>99%) is required.
Visualization: Hantzsch Synthesis Pathway
Figure 1: Logical flow of the Hantzsch Thiazole Synthesis, highlighting the condensation and subsequent dehydration-aromatization steps.[1][2]
Part 4: Reactivity & Functionalization
Once synthesized, the core molecule acts as a "divergent intermediate." The chemical stability of the thiazole ring allows for harsh conditions at the peripheral phenyl rings.
Suzuki-Miyaura Cross-Coupling (The "Handle" Strategy)
The bromine at the 4-position of the phenyl ring is highly reactive toward Pd-catalyzed coupling. This is the primary route to expand the library for SAR (Structure-Activity Relationship) studies.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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Solvent: Dioxane/Water (4:1).
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Outcome: Replacement of -Br with aryl, heteroaryl, or vinyl groups.
Electrophilic Aromatic Substitution (C5-Functionalization)
The C5 position of the thiazole ring is the most electron-rich site remaining on the heterocyclic core.
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Bromination: NBS in DMF yields the 5-bromo derivative, allowing for a second cross-coupling site.
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Formylation: Vilsmeier-Haack reaction introduces an aldehyde (-CHO) at C5, opening routes to Knoevenagel condensations.
Visualization: Reactivity Map
Figure 2: Divergent synthetic pathways available from the core scaffold. The Ar-Br bond and C5-H bond are orthogonal reaction sites.
Part 5: Applications in Drug Discovery
Bioisosterism & Pharmacophore Design
This molecule is frequently utilized in Fragment-Based Drug Design (FBDD) .
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Kinase Inhibition: The 2,4-diarylthiazole motif mimics the ATP-binding hinge region in several kinases (e.g., CDK, MAPK). The fluorine atom can engage in specific H-bond interactions or fill hydrophobic pockets.
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Antimicrobial Agents: Derivatives have shown potency against MRSA and Candida albicans by disrupting cell wall synthesis. The lipophilicity provided by the fluoro-phenyl group aids in penetrating the lipid bilayer of pathogens.
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Metabolic Stability: The para-fluoro substitution blocks metabolic oxidation (P450 metabolism) at the most vulnerable site of the phenyl ring, significantly extending the half-life (
) of the drug candidate.
Part 6: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: Warning.
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Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
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Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams due to high aquatic toxicity potential.
References
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Synthesis and Biological Evaluation of Thiazole Derivatives. Asian Journal of Chemistry. (2015). Describes the Hantzsch synthesis protocol for 2,4-diarylthiazoles.
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Pd-Catalyzed Synthesis of 2,4-Diarylthiazoles. Tetrahedron Letters. (2022). Details modern cross-coupling approaches for thiazole construction. [3]
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Thiazole Synthesis via Hantzsch Condensation. Organic Chemistry Portal. Comprehensive mechanism and reaction scope.
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4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole Product Data. Sigma-Aldrich. Physical properties and safety data.
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Antimicrobial Activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives. Chemistry Central Journal. (2019). Provides biological context for the scaffold.[4]
